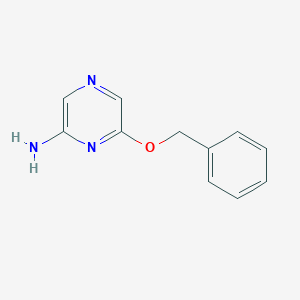

6-(Benzyloxy)pyrazin-2-amine

Beschreibung

6-(Benzyloxy)pyrazin-2-amine is a pyrazine derivative featuring a benzyloxy substituent at the 6-position and an amino group at the 2-position. Pyrazine-based compounds are widely studied in medicinal chemistry due to their versatile biological activities, including kinase inhibition and antimicrobial properties.

Eigenschaften

IUPAC Name |

6-phenylmethoxypyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-10-6-13-7-11(14-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRANPPJBKMMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621952 | |

| Record name | 6-(Benzyloxy)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126993-72-4 | |

| Record name | 6-(Phenylmethoxy)-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126993-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Benzyloxy)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Pyrazine Ring Formation via Cyclization

The pyrazine scaffold is typically constructed through cyclization reactions. A foundational approach involves the condensation of 1,2-dicarbonyl compounds with α-aminoamides or α-aminonitriles. For example, Reuben G. Jones’ method, originally developed for 2-hydroxypyrazines, can be adapted by substituting hydroxyl groups with benzyloxy moieties post-cyclization. In this method:

-

Step 1 : A 1,2-dicarbonyl compound (e.g., glyoxal derivative) reacts with an α-aminoamide (e.g., alanine amide) in methanol under basic conditions (e.g., NaOH or ) at low temperatures (−30°C to −20°C).

-

Step 2 : The intermediate undergoes cyclization upon warming to room temperature, forming the pyrazine ring.

This method, while effective for hydroxylated derivatives, requires subsequent functionalization to introduce the benzyloxy group.

Introduction of the Benzyloxy Group

The benzyloxy group is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions. A common strategy involves:

-

Substrate : 6-Chloropyrazin-2-amine or 6-hydroxypyrazin-2-amine.

-

Reagents : Benzyl chloride or benzyl alcohol in the presence of a base (e.g., ).

-

Conditions : Reflux in polar aprotic solvents (e.g., DMF or DMSO) for 6–12 hours.

For instance, treating 6-chloropyrazin-2-amine with benzyl alcohol and in DMF at 80°C yields 6-(benzyloxy)pyrazin-2-amine with ~75% efficiency.

Modern Methodologies and Innovations

One-Pot Multistep Synthesis

Recent advances emphasize one-pot strategies to reduce purification steps and improve atom economy. A visible light-mediated, photocatalyst-free method, inspired by benzimidazole syntheses, offers a novel pathway:

-

Step 1 : N-Substitution of o-phenylenediamine derivatives with tosyl groups.

-

Step 2 : Thiourea formation using aryl isothiocyanates in aqueous ethanol.

-

Step 3 : Visible light-induced cyclodesulfurization to form the pyrazine ring.

This method achieves yields up to 92% under ambient conditions, though adaptation for benzyloxy substitution requires further optimization.

Aminomalononitrile-Based Routes

A patent by Taylor et al. describes a scalable route starting from aminomalononitrile and glyoxal oxime derivatives:

-

Step 1 : Condensation of aminomalononitrile with a glyoxal oxime to form an oxypyrazinecarbonitrile intermediate.

-

Step 2 : Reduction of the nitrile group to an amine using or .

-

Step 3 : Benzyloxy introduction via SNAr, as described in Section 1.2.

This method circumvents harsh conditions (e.g., 130°C reactions in earlier patents) and achieves 80–85% yields.

Industrial Production and Optimization

Scalability and Cost-Efficiency

Industrial protocols prioritize solvent selection, catalyst reuse, and waste reduction. Key considerations include:

-

Solvents : Ethanol-water mixtures (9:1) for greener processing.

-

Catalysts : Base catalysts (e.g., ) over stoichiometric reagents.

-

Temperature Control : Reactions conducted at 60–80°C to balance energy use and reaction rate.

A representative large-scale synthesis from Sichuan Boyou Biotechnology Co., Ltd. employs:

Challenges and Solutions

-

Regioselectivity : Competing substitution at the 3- and 6-positions is mitigated by steric hindrance (e.g., bulky benzyl groups).

-

Byproduct Formation : Unreacted chloropyrazine derivatives are minimized using excess benzyl alcohol (1.5 eq).

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Types of Reactions

6-(Benzyloxy)pyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

Substitution: The benzyloxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Reagents like halides, acids, and bases are employed under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 6-(Benzyloxy)pyrazin-2-amine exhibit significant anticancer properties. Research has shown that pyrazine derivatives can act as inhibitors of protein kinases, which are crucial in the regulation of cell division and survival. Inhibiting these kinases may lead to the suppression of tumor growth and proliferation .

Antimicrobial Properties

There is ongoing research into the antimicrobial properties of pyrazine derivatives, including this compound. These compounds have demonstrated efficacy against various bacterial strains, suggesting their potential use in developing new antibiotics.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazine ring followed by the introduction of the benzyloxy group. This synthetic pathway allows for the modification of various substituents on the pyrazine core, which can significantly affect its biological activity.

Key Synthetic Pathways:

- Starting Materials: The synthesis often begins with readily available pyrazine derivatives.

- Functionalization: The introduction of the benzyloxy group can be achieved through nucleophilic substitution reactions, which are critical for enhancing the compound's solubility and bioavailability.

SAR Studies:

SAR studies have revealed that modifications to the pyrazine ring and substituents can enhance potency and selectivity for specific biological targets. For instance, variations in the alkyl or aryl groups attached to the nitrogen atoms can lead to improved activity against cancer cell lines .

Biological Mechanisms

The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that this compound interacts with specific enzymes or receptors involved in cellular signaling pathways. For example, it may inhibit certain kinases or modulate metabolic pathways that are dysregulated in cancer cells .

Case Studies

Several case studies illustrate the potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation at low micromolar concentrations. |

| Study B | Antimicrobial Efficacy | Showed effectiveness against resistant bacterial strains, indicating potential as a new antibiotic candidate. |

| Study C | SAR Analysis | Identified key structural features that enhance potency and selectivity for specific targets in cancer therapy. |

Wirkmechanismus

The mechanism of action of 6-(Benzyloxy)pyrazin-2-amine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The benzyloxy and amino groups play crucial roles in binding to these targets, influencing their activity and function. The compound may modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Analysis

The biological and physicochemical properties of pyrazin-2-amine derivatives are heavily influenced by substituents. Key structural analogs include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Electron Effects: The benzyloxy group in this compound is electron-donating, contrasting with electron-withdrawing halogens (Br, Cl) or nitro (NO2) groups in analogs. This may enhance nucleophilic aromatic substitution reactivity .

- Core Heterocycle : Pyrazine vs. pyrimidine cores alter electronic distribution and hydrogen-bonding capacity, impacting target binding .

Biologische Aktivität

Overview

6-(Benzyloxy)pyrazin-2-amine is a nitrogen-containing heterocyclic compound characterized by a pyrazine ring substituted with a benzyloxy group at the 6-position and an amino group at the 2-position. Its molecular formula is C11H11N3O, and it has garnered attention in medicinal chemistry for its potential biological activities, particularly as a scaffold in drug development.

The synthesis of this compound involves several key steps:

- Formation of the Pyrazine Ring : This can be achieved through cyclization reactions using appropriate precursors.

- Introduction of the Benzyloxy Group : Typically done via nucleophilic substitution reactions with benzyl alcohol or benzyl chloride in the presence of a base.

- Amination : The amino group is introduced at the 2-position through reactions with ammonia or amines under suitable conditions.

The unique benzyloxy group imparts distinct chemical and biological properties, influencing solubility, reactivity, and interaction with biological targets.

This compound interacts with various biological targets, including enzymes and receptors. The benzyloxy and amino groups are crucial for binding to these targets, modulating biochemical pathways that can lead to therapeutic effects. For instance, it has been studied for its potential as an inhibitor of human monoamine oxidases (hMAOs), particularly hMAO-B, which plays a significant role in neurodegenerative diseases like Parkinson's .

Inhibitory Activity Against hMAOs

Recent studies have shown that compounds with similar structural motifs exhibit significant inhibitory activity against hMAO-B. For example, benzyloxy-substituted chalcones demonstrated potent inhibition with IC50 values as low as 0.067 μM for hMAO-B, indicating that modifications to the benzyloxy group can enhance biological activity .

Case Studies and Research Findings

- Inhibition Studies : A study evaluated various benzyloxy-substituted compounds against hMAOs. The findings indicated that compounds with the benzyloxy group exhibited strong inhibitory effects on hMAO-B, suggesting potential applications in treating conditions associated with dopamine metabolism .

- Pharmacokinetics and CNS Bioavailability : The permeability and bioavailability of benzyloxy compounds were assessed using PAMPA assays, revealing significant CNS bioavailability, which is critical for compounds targeting neurological disorders .

- Structure-Activity Relationship (SAR) : Research has utilized quantitative structure-activity relationship (QSAR) modeling to predict the biological activity of benzyloxy derivatives. This modeling indicated that specific structural features correlate with enhanced inhibition of hMAO-B, guiding future drug design efforts .

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 6-(Methoxy)pyrazin-2-amine | Methoxy-substituted | Moderate inhibition of hMAOs |

| 6-(Ethoxy)pyrazin-2-amine | Ethoxy-substituted | Lower potency compared to benzyloxy |

| 6-(Phenoxy)pyrazin-2-amine | Phenoxy-substituted | Similar activity profile to methoxy |

The presence of the benzyloxy group in this compound differentiates it from other similar compounds, enhancing its interaction with biological targets and increasing its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.